Diethyl [(4-oxoazetidin-2-yl)methyl]phosphonate
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Overview
Description
Diethyl [(4-oxoazetidin-2-yl)methyl]phosphonate is an organophosphorus compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a phosphonate group attached to a 4-oxoazetidine ring, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(4-oxoazetidin-2-yl)methyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable azetidinone derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction between diethyl phosphite and an azetidinone halide under mild conditions . This reaction is often carried out in the presence of a base such as triethylamine and a palladium catalyst like Pd(PPh3)4, resulting in high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Diethyl [(4-oxoazetidin-2-yl)methyl]phosphonate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, halides
Major Products Formed
Oxidation: Phosphonate oxides
Reduction: Hydroxyl derivatives
Substitution: Various substituted phosphonates
Scientific Research Applications
Diethyl [(4-oxoazetidin-2-yl)methyl]phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl [(4-oxoazetidin-2-yl)methyl]phosphonate involves its interaction with specific molecular targets and pathways. The compound can inhibit bacterial enzymes by binding to their active sites, thereby disrupting essential metabolic processes . Additionally, its phosphonate group can mimic phosphate groups in biological systems, leading to competitive inhibition of enzymes that utilize phosphate substrates .
Comparison with Similar Compounds
Similar Compounds
Diethyl 4-Methylbenzylphosphonate: Another organophosphorus compound with similar antimicrobial properties.
Dimethyl [(substitutedphenyl)(6-oxo-6O5-dibenzo[d,f][1,3,2]dioxaphosphepin-6-yl)methyl]phosphonates: These compounds also exhibit antimicrobial activity and are used in similar applications.
Uniqueness
Diethyl [(4-oxoazetidin-2-yl)methyl]phosphonate is unique due to its 4-oxoazetidine ring, which imparts distinct chemical reactivity and biological activity compared to other phosphonates. This structural feature allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .
Properties
CAS No. |
116139-39-0 |
---|---|
Molecular Formula |
C8H16NO4P |
Molecular Weight |
221.19 g/mol |
IUPAC Name |
4-(diethoxyphosphorylmethyl)azetidin-2-one |
InChI |
InChI=1S/C8H16NO4P/c1-3-12-14(11,13-4-2)6-7-5-8(10)9-7/h7H,3-6H2,1-2H3,(H,9,10) |
InChI Key |
FOOMRSINPCLKEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1CC(=O)N1)OCC |
Origin of Product |
United States |
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